Procyanidin B8

Description

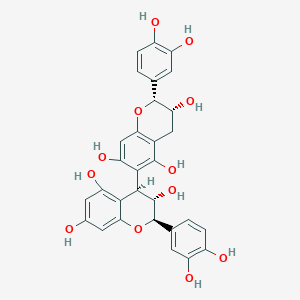

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMISZFQPFDAPGI-JJYFIROESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028816 | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12798-60-6 | |

| Record name | Procyanidin B8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12798-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin B8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin B8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Procyanidin B8 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4926C35L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis pathway of Procyanidin B8 in plants

An In-depth Technical Guide to the Biosynthesis of Procyanidin (B600670) B8 in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic secondary metabolites ubiquitous in the plant kingdom.[1][2] They are oligomers or polymers of flavan-3-ol (B1228485) units, playing crucial roles in plant defense against herbivores and pathogens, and contributing to the sensory properties of many foods and beverages like wine and tea.[1][3] Procyanidin B8 is a specific B-type dimeric proanthocyanidin, composed of (+)-catechin and (-)-epicatechin (B1671481) units linked by a C4α→C6 bond.[4][5][6] This guide provides a detailed overview of the biosynthetic pathway of this compound, summarizing key enzymatic steps, presenting available data, outlining experimental protocols, and visualizing the core pathway.

The Biosynthetic Pathway of this compound

The formation of this compound is an extension of the general flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. The synthesis can be broadly divided into three major stages:

-

Formation of Flavan-3-ol Precursors: Synthesis of the core flavonoid skeleton and its modification to produce dihydroquercetin.

-

Synthesis of Flavan-3-ol Monomers: Conversion of dihydroquercetin into the direct precursors of this compound: (+)-catechin and (-)-epicatechin.

-

Dimerization: The condensation of (+)-catechin and (-)-epicatechin to form the final this compound structure.

Upstream Flavonoid Pathway

The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions into naringenin (B18129) chalcone (B49325).[7] Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to form the flavanone, naringenin.[7] Subsequent hydroxylation and reduction steps lead to the formation of dihydroflavonols. For procyanidins, which possess a 3',4'-dihydroxy pattern on their B-ring, the key intermediate is dihydroquercetin.[1][8] The key enzymes in this upstream pathway include:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamic acid 4-hydroxylase (C4H)

-

4-coumarate:CoA ligase (4CL)

-

Chalcone synthase (CHS)

-

Chalcone isomerase (CHI)

-

Flavanone 3-hydroxylase (F3H)

-

Flavonoid 3'-hydroxylase (F3'H)

These enzymes work sequentially to build the foundational flavan-3-ol skeleton. The presence and activity of F3'H are critical for determining the B-ring hydroxylation pattern necessary for procyanidins.[1][7]

Synthesis of (+)-Catechin and (-)-Epicatechin Monomers

Dihydroquercetin is a critical branch point. It is first reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin (B1674801) (a flavan-3,4-diol).[3][9] From leucocyanidin, two distinct branches lead to the synthesis of the two constituent monomers of this compound.[2][10]

-

Synthesis of (+)-Catechin (2,3-trans): Leucoanthocyanidin reductase (LAR) directly catalyzes the reduction of leucocyanidin to the 2,3-trans-flavan-3-ol, (+)-catechin.[2][3][10] This is a single-step conversion.

-

Synthesis of (-)-Epicatechin (2,3-cis): This synthesis involves a two-step process.

-

First, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to form the unstable colored compound, cyanidin (B77932) (an anthocyanidin).[2][9]

-

Next, anthocyanidin reductase (ANR) reduces cyanidin to the 2,3-cis-flavan-3-ol, (-)-epicatechin.[2][3][10]

-

Dimerization to this compound

The final step is the polymerization of the flavan-3-ol monomers. The precise mechanism for this step in vivo is still under investigation, with evidence suggesting it could be a non-enzymatic process.[1][9][11] The prevailing chemical model posits that a carbocation or quinone methide, acting as an electrophilic "extension unit," is formed from one of the precursor molecules.[1][8][9] This reactive intermediate then attacks a nucleophilic flavan-3-ol "starter unit."[9]

In the formation of this compound, a (+)-catechin unit and an (-)-epicatechin unit condense with a C4→C6 linkage.[1][6] This linkage type distinguishes it from the more common C4→C8 linked dimers, such as Procyanidins B1 through B4.[1][12]

Quantitative Data

| Procyanidin | Upper Unit (Extension) | Lower Unit (Starter) | Interflavan Linkage |

| B1 | (-)-Epicatechin | (+)-Catechin | 4β→8 |

| B2 | (-)-Epicatechin | (-)-Epicatechin | 4β→8 |

| B3 | (+)-Catechin | (+)-Catechin | 4α→8 |

| B4 | (+)-Catechin | (-)-Epicatechin | 4α→8 |

| B5 | (-)-Epicatechin | (-)-Epicatechin | 4β→6 |

| B6 | (+)-Catechin | (+)-Catechin | 4α→6 |

| B7 | (-)-Epicatechin | (+)-Catechin | 4β→6 |

| B8 | (+)-Catechin | (-)-Epicatechin | 4α→6 |

Experimental Protocols

The elucidation of the procyanidin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical chemistry techniques.

Enzyme Assays for LAR and ANR

-

Objective: To determine the activity and substrate specificity of Leucoanthocyanidin Reductase (LAR) and Anthocyanidin Reductase (ANR).

-

Methodology:

-

Protein Expression: The genes encoding LAR and ANR are cloned from the plant of interest and expressed in a heterologous system like E. coli or yeast to produce recombinant proteins.

-

Substrate Preparation: Leucocyanidin (for LAR) and cyanidin (for ANR) are used as substrates. These may be chemically synthesized or enzymatically generated in situ.

-

Reaction Mixture: The purified recombinant enzyme is incubated in a buffered solution with the appropriate substrate and a required cofactor (typically NADPH or NADH).

-

Reaction Termination: The reaction is stopped after a defined time, often by the addition of an organic solvent like ethyl acetate.

-

Product Analysis: The reaction products, (+)-catechin for LAR and (-)-epicatechin for ANR, are extracted and analyzed quantitatively using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[3][10]

-

Structural Elucidation of Procyanidins

-

Objective: To determine the constituent monomers and the type of linkage (e.g., C4→C6 vs. C4→C8) in purified procyanidin oligomers.

-

Methodology (Thiolysis / Phloroglucinolysis):

-

Sample Preparation: A purified sample of the procyanidin polymer (e.g., from grape seed extract) is dissolved in a suitable solvent.

-

Depolymerization: The sample is subjected to acid-catalyzed cleavage in the presence of a strong nucleophile such as benzyl (B1604629) mercaptan (thiolysis) or phloroglucinol (B13840) (phloroglucinolysis).[13][14] This reaction cleaves the interflavan bonds.

-

Derivatization: The "starter" unit is released as a free flavan-3-ol monomer, while the "extension" units are released as thioether or phloroglucinol adducts.

-

Analysis: The resulting mixture of monomers and adducts is analyzed by HPLC-MS. By identifying and quantifying the products, the composition of the original polymer, the average degree of polymerization, and the nature of the linkages can be determined.[13][14]

-

Gene Expression Analysis

-

Objective: To correlate the expression levels of biosynthetic genes with the accumulation of procyanidins in different plant tissues or under different conditions.

-

Methodology (Quantitative PCR - qPCR):

-

RNA Extraction: Total RNA is extracted from plant tissues of interest (e.g., young leaves, developing seeds).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a PCR reaction with primers specific to the target genes (e.g., LAR, ANR, DFR). A fluorescent dye (like SYBR Green) is included, which intercalates with double-stranded DNA, allowing real-time monitoring of the amplification process.

-

Data Analysis: The expression level of the target gene is quantified relative to one or more stably expressed reference (housekeeping) genes. This allows for the comparison of gene activity across different samples.[15]

-

Signaling Pathway and Workflow Visualization

The following diagrams illustrate the core biosynthetic pathway leading to this compound.

Caption: Biosynthesis of (+)-Catechin and (-)-Epicatechin monomers from Dihydroquercetin.

Caption: Condensation of monomer units to form this compound.

References

- 1. Biosynthesis and Genetic Regulation of Proanthocyanidins in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Proanthocyanidin Synthesis and Expression of Genes Encoding Leucoanthocyanidin Reductase and Anthocyanidin Reductase in Developing Grape Berries and Grapevine Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C30H26O12 | CID 474541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Proanthocyanidin Biosynthesis—a Matter of Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Procyanidin - Wikipedia [en.wikipedia.org]

- 14. Proanthocyanidin - Wikipedia [en.wikipedia.org]

- 15. The proposed biosynthesis of procyanidins by the comparative chemical analysis of five Camellia species using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B8: A Technical Guide to its Anticancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanisms of action of Procyanidin (B600670) B8 in cancer cells is limited in publicly available literature. This guide synthesizes the current understanding of procyanidin dimers, a class to which Procyanidin B8 belongs, and general procyanidin extracts. The presented mechanisms are based on the activities of closely related compounds and may be extrapolated to this compound. Further research is warranted to elucidate the specific effects of this compound.

Core Anticancer Mechanisms of Procyanidins

Procyanidins, a class of flavonoids, have demonstrated significant potential as anticancer agents by targeting multiple facets of cancer cell pathobiology.[1] These naturally occurring polyphenols are known to induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating key intracellular signaling pathways.[1][2]

Induction of Apoptosis

Procyanidins trigger programmed cell death in various cancer cell lines through both intrinsic and extrinsic pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, leading to a decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and an increased expression of pro-apoptotic proteins like Bax.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[1][4] Furthermore, procyanidins have been observed to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[5]

Cell Cycle Arrest

A hallmark of procyanidin activity is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[1][2] This is achieved by downregulating the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, cyclin A, cyclin B1, and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[1][3] Concurrently, an increase in the levels of CDK inhibitors like Cip1/p21 and Kip1/p27 has been reported, which further contributes to halting cell cycle progression.[2][3]

Inhibition of Metastasis

Procyanidins exhibit anti-metastatic properties by inhibiting the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1][2] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. Additionally, procyanidins have been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key promoter of angiogenesis.[1]

Modulation of Key Signaling Pathways

The anticancer effects of procyanidins are orchestrated through the modulation of several critical intracellular signaling pathways that govern cell survival, proliferation, and invasion.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[1] Procyanidins have been shown to inhibit this pathway by decreasing the phosphorylation of Akt.[1][2] This inhibition leads to the downstream suppression of pro-survival signals and can increase the expression of tumor suppressor genes like PTEN.[1]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK, JNK, and p38 subfamilies, plays a crucial role in cell proliferation, differentiation, and apoptosis. Procyanidins have been found to modulate this pathway, although the effects can be cell-type specific. In some contexts, they inhibit the MEK/ERK pathway, leading to suppressed cell proliferation.[1] In hepatocellular carcinoma, procyanidins have been shown to activate the B-cell MAPK pathway, contributing to tumor suppression.[6]

NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. Procyanidins can suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[2] This leads to the downregulation of NF-κB target genes, including those involved in inflammation (COX-2, iNOS) and cell survival.[1]

Data Presentation

Table 1: Effects of Procyanidins on Cancer Cell Viability and Apoptosis

| Cancer Cell Line | Procyanidin Type/Concentration | Effect | Reference |

| PC-3 (Prostate) | Procyanidin (300 µg/mL) | 44.86% apoptosis after 24h | [4] |

| SCC12 (Squamous Cell Carcinoma) | Grape Seed Proanthocyanidin (50-200 µg/mL) | Dose-dependent increase in sub-G1 population | [5] |

| BIU87 (Bladder) | Grape Seed Procyanidin Extract | Dose-dependent inhibition of cell growth | [7] |

| HT-29, MCF-7, PC-3 | Proanthocyanidins (B150500) (IC50 doses) | Inhibition of cell viability and proliferation | [8] |

| MCF-7 (Breast) | Procyanidin Fractions (30 µg/mL) | Decreased cell viability and proliferation | [9] |

Table 2: Molecular Targets of Procyanidins in Different Cancer Cell Lines

| Cancer Cell Line | Procyanidin Type | Molecular Target | Effect | Reference |

| A549 (Lung) | Procyanidin | PI3K/Akt | Decreased p-Akt | [1] |

| BIU87 (Bladder) | Grape Seed Procyanidin Extract | Cyclin D1, CDK4, Survivin | Downregulation | [7] |

| BxPC-3 (Pancreatic) | Procyanidin | Cyclin D1, E, A, B1 | Downregulation | [1] |

| MIA PaCa-2 (Pancreatic) | Procyanidin | Bcl-2, MMP-9 | Downregulation | [1] |

| A431 (Squamous Carcinoma) | Procyanidin | NF-κB/p65, COX-2, iNOS | Downregulation | [1] |

| MDA-MB-231 (Breast) | Procyanidin | VEGF, MMP-9 | Downregulation | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., 5,000-20,000 cells/well depending on the cell line) in a 96-well plate in 100 µL of complete culture medium.[10]

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

-

Treatment: Treat the cells with various concentrations of this compound (or relevant procyanidin) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Include a vehicle control group.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Workflow Diagrams

Caption: this compound induced apoptosis pathway.

Caption: this compound induced G1 cell cycle arrest.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Caption: Western Blot experimental workflow.

References

- 1. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Procyanidin induces apoptosis and necrosis of prostate cancer cell line PC-3 in a mitochondrion-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Procyanidins from Vitis vinifera seeds induce apoptotic and autophagic cell death via generation of reactive oxygen species in squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Procyanidin Suppresses Tumor Growth by Activating the B-Cell MAPK Pathway through Remodulation of the Gut Microbiota and Metabolites in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of cell cycle arrest and apoptosis by grape seed procyanidin extract in human bladder cancer BIU87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Procyanidin B8: An In-Depth Technical Guide to its In Vitro Antioxidant Capacity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various plant sources, including fruits and bark. Procyanidins as a class are renowned for their potent antioxidant activities, which are significantly higher than those of vitamins C and E.[1] This technical guide provides a comprehensive overview of the in vitro antioxidant capacity of Procyanidin B8, detailing the established methodologies for its assessment and exploring its potential modulatory effects on cellular antioxidant signaling pathways. While extensive research has been conducted on the antioxidant properties of procyanidin mixtures and other specific dimers like Procyanidin B2, a notable gap exists in the scientific literature regarding specific quantitative in vitro antioxidant data for isolated this compound. This guide, therefore, presents a framework for understanding and evaluating the antioxidant potential of this compound, drawing upon the broader knowledge of procyanidin chemistry and biology, and provides detailed experimental protocols for key antioxidant assays.

Introduction to this compound and its Antioxidant Potential

Procyanidins are a class of polyphenolic compounds formed from the polymerization of flavan-3-ol (B1228485) monomers, primarily (+)-catechin and (-)-epicatechin. Their structure, characterized by multiple hydroxyl groups on aromatic rings, endows them with potent free radical scavenging capabilities. The antioxidant activity of procyanidins is influenced by their degree of polymerization and the specific arrangement of the monomeric units.

This compound is a dimer with a C4-C6 linkage between a (+)-catechin and a (-)-epicatechin unit. While specific studies quantifying the antioxidant capacity of isolated this compound are limited, the general antioxidant prowess of procyanidins suggests that this compound is likely a significant contributor to the overall antioxidant activity of the plant extracts in which it is found.

Quantitative In Vitro Antioxidant Capacity of Procyanidins

The antioxidant capacity of chemical compounds can be evaluated through various in vitro assays that measure different aspects of their radical scavenging and reducing abilities. Due to the limited availability of specific data for this compound, this section presents a summary of representative data for procyanidin-rich extracts and other B-type procyanidin dimers to provide a comparative context.

Table 1: DPPH Radical Scavenging Activity of Procyanidin-Containing Extracts

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |

| Procyanidin-rich extract from Ephedra sinica roots | 30.30 | Butylated hydroxyanisole (BHA) | 10.17 | [2] |

Table 2: ABTS Radical Cation Scavenging Activity of Procyanidin-Containing Extracts

| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference | Source |

| Procyanidin-rich extract from Ephedra sinica roots | 18.00 | Vitamin C | 13.16 | [2] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Procyanidin-Containing Fractions

| Sample | FRAP Value (mmol Fe²⁺/kg) | Source |

| Proanthocyanidin Fractions from Wild Grape Seed | 3.54 to 32.25 | [3] |

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of Proanthocyanidin-Containing Fruit Extracts

| Sample | ORAC Value (mg TE/100g) | Source |

| Methanol (B129727) Fraction of Whole Fruits | 135 to 479 | [4] |

| Acetone Fraction of Whole Fruits | 115.30 to 733.15 | [4] |

Table 5: Cellular Antioxidant Activity (CAA) of Procyanidin-Containing Extracts

| Sample | CAA Value (µmol QE/100 g) | Source |

| Sea Buckthorn Procyanidin | Data not explicitly provided in this format, but significant protection against H₂O₂-induced oxidative stress in RAW264.7 cells was reported. | [5] |

Note: The data presented in these tables are for procyanidin-rich extracts or fractions and not for isolated this compound. The antioxidant capacity can vary significantly based on the source, purity, and specific composition of the procyanidin mixture.

Experimental Protocols for In Vitro Antioxidant Assays

This section provides detailed methodologies for the key in vitro antioxidant capacity assays. These protocols can be adapted for the evaluation of isolated this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The absorbance of this solution at approximately 517 nm should be adjusted to a specific value (e.g., 1.0 ± 0.2).

-

Prepare a series of dilutions of this compound in the same solvent.

-

-

Assay Procedure:

-

In a test tube or microplate well, add a fixed volume of the this compound solution to a fixed volume of the DPPH solution.

-

Prepare a blank sample containing the solvent instead of the this compound solution.

-

Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is monitored spectrophotometrically.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Prepare a series of dilutions of this compound and a series of ferrous sulfate (B86663) (FeSO₄·7H₂O) standards.

-

-

Assay Procedure:

-

Add a small volume of the this compound solution or standard to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the blue-colored solution at approximately 593 nm.

-

Create a standard curve using the absorbance values of the ferrous sulfate standards.

-

The FRAP value of the sample is determined from the standard curve and is typically expressed as mmol of Fe²⁺ equivalents per gram of sample.

-

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The assay quantifies the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation.

Experimental Workflow for ORAC Assay

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. The Relationship between Procyanidin Structure and Their Protective Effect in a Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Procyanidins from Wild Grape (Vitis amurensis) Seeds Regulate ARE-Mediated Enzyme Expression via Nrf2 Coupled with p38 and PI3K/Akt Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bioavailability and Metabolism of Procyanidin B8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and metabolism of Procyanidin (B600670) B8, a B-type proanthocyanidin. While specific pharmacokinetic data for Procyanidin B8 is limited, this guide draws upon available data for closely related procyanidin dimers and the broader class of proanthocyanidins (B150500) to offer a thorough analysis. The content herein is intended to serve as a valuable resource for professionals engaged in phytochemical research, natural product drug discovery, and the development of functional foods and nutraceuticals.

Introduction to this compound

Procyanidins are a class of flavonoids composed of catechin (B1668976) and epicatechin monomeric units.[1] They are abundant in various plant-based foods, including fruits, vegetables, cereals, and beverages like wine and tea.[1] this compound is a specific dimer consisting of a catechin unit linked to an epicatechin unit via a C4→C6 bond. These compounds are of significant interest due to their potential health benefits, which are largely attributed to their antioxidant and cell-signaling modulation properties.[1][2] However, the therapeutic efficacy of procyanidins is intrinsically linked to their bioavailability and metabolic fate within the body.[3]

Bioavailability and Pharmacokinetics

The oral bioavailability of procyanidins is generally low and highly dependent on their degree of polymerization.[3] Monomers and dimers, such as this compound, are more readily absorbed than larger oligomers and polymers.[3] A significant portion of ingested procyanidins transits the upper gastrointestinal tract intact and reaches the colon, where they are extensively metabolized by the gut microbiota.[3]

Table 1: Pharmacokinetic Parameters of Procyanidin B2 (as a proxy for this compound) and its Metabolites in Rats [4][5][6]

| Compound/Metabolite | Dose | Cmax | Tmax | Bioavailability (%) |

| [14C]Procyanidin B2 (total radioactivity) | 10.5 mg/kg (oral) | Not specified | ~6 h | 8-11% (from blood AUC) |

| [14C]Procyanidin B2 (total radioactivity) | 21 mg/kg (oral) | Not specified | ~6 h | Not specified |

Disclaimer: The data presented above is for Procyanidin B2 and should be considered as an estimation for this compound. Further research is required to determine the specific pharmacokinetic parameters of this compound.

Metabolism of this compound

This compound undergoes extensive metabolism through two primary pathways: phase II metabolism in the small intestine and liver, and microbial catabolism in the colon.[3]

The small fraction of this compound that is absorbed in the small intestine is subject to phase II metabolism. This process involves conjugation reactions such as glucuronidation, sulfation, and methylation, which increase the water solubility of the compound, thereby facilitating its excretion.[3]

The majority of ingested this compound reaches the colon, where it is broken down by the gut microbiota into smaller, more readily absorbable phenolic compounds.[3] This microbial degradation is a critical step in the overall metabolism of procyanidins and significantly contributes to the systemic exposure to their metabolites.

Table 2: Major Microbial Metabolites of Procyanidins

| Metabolite Class | Specific Compounds |

| Phenyl-γ-valerolactones | 5-(3',4'-Dihydroxyphenyl)-γ-valerolactone, 5-(3'-Hydroxyphenyl)-γ-valerolactone |

| Phenylvaleric Acids | Dihydroxyphenylvaleric acid, Hydroxyphenylvaleric acid |

| Phenylpropionic Acids | 3-(3-Hydroxyphenyl)propionic acid, 3-Phenylpropionic acid |

| Phenylacetic Acids | 2-(3-Hydroxyphenyl)acetic acid, 2-Phenylacetic acid |

| Benzoic Acids | Benzoic acid |

The following diagrams illustrate the general metabolic fate of procyanidin dimers like this compound.

Caption: General metabolic pathway of this compound.

Caption: Microbial degradation pathway of this compound.

Modulation of Cellular Signaling Pathways

Procyanidins and their metabolites are known to exert biological effects by modulating various cellular signaling pathways. A key pathway influenced by these compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[2][7]

The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to inducers, such as procyanidins, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.[7][8]

Caption: Activation of the Nrf2-ARE signaling pathway by this compound.

Experimental Protocols

This section outlines detailed methodologies for key experiments related to the bioavailability and metabolism of this compound.

This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g).

-

Test Substance: this compound, dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: Oral gavage at a dose determined by preliminary toxicity studies.

-

Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or via a cannula at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes. Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

-

Analytical Method: Quantification of this compound and its metabolites in plasma is performed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[3]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

The Caco-2 cell monolayer model is widely used to predict the intestinal absorption and metabolism of compounds.[9]

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer resembling the intestinal epithelium.

-

Transport Study: this compound is added to the apical (AP) side of the Caco-2 monolayer. Samples are collected from the basolateral (BL) side at various time points to determine the apparent permeability coefficient (Papp).

-

Metabolism Study: After incubation, cell lysates and samples from both the AP and BL compartments are collected. The samples are analyzed by UPLC-MS/MS to identify and quantify any phase II metabolites of this compound formed by the Caco-2 cells.

-

Experimental Workflow:

Caption: Caco-2 cell experimental workflow.

-

Chromatography System: An ultra-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Quantification: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the parent compound and its metabolites based on their unique precursor-to-product ion transitions.

Conclusion and Future Directions

This compound, like other procyanidin dimers, exhibits low oral bioavailability. Its metabolism is characterized by limited absorption and subsequent phase II conjugation, with the majority undergoing extensive degradation by the colonic microbiota into a variety of smaller phenolic compounds. These microbial metabolites are readily absorbed and are likely major contributors to the systemic biological effects observed after procyanidin consumption, including the activation of the Nrf2-ARE signaling pathway.

Future research should focus on obtaining specific pharmacokinetic data for this compound to accurately assess its absorption, distribution, metabolism, and excretion profile. Further investigation into the bioactivity of its specific microbial metabolites is also crucial to fully elucidate the mechanisms underlying the health benefits of this compound and other procyanidins.

References

- 1. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. benchchem.com [benchchem.com]

- 4. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. researchgate.net [researchgate.net]

- 7. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Anthocyanin Absorption and Metabolism by Human Intestinal Caco-2 Cells—A Review | MDPI [mdpi.com]

Procyanidin B8: A Technical Guide to its Putative Effects on NF-κB and MAPK Signaling Pathways

Disclaimer: Direct experimental data on the effects of procyanidin (B600670) B8 on the NF-κB and MAPK signaling pathways is limited in the current scientific literature. This guide synthesizes available information on closely related B-type procyanidin dimers, particularly procyanidin B2, to provide a putative understanding of procyanidin B8's potential mechanisms of action. The presented data and protocols should be interpreted with the understanding that they are derived from studies on structurally similar compounds and may not be fully representative of this compound's specific activities.

Introduction

Procyanidins are a class of flavonoids found in various plants, fruits, and vegetables, known for their antioxidant and anti-inflammatory properties.[1] this compound is a B-type proanthocyanidin (B93508) dimer composed of a catechin-(4α→6)-epicatechin linkage.[2] The anti-inflammatory effects of procyanidins are often attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of inflammatory responses.[3][4] This technical guide provides an in-depth overview of the potential effects of this compound on these pathways, drawing parallels from studies on closely related B-type procyanidins.

Effects on the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in regulating the expression of genes involved in inflammation, immunity, and cell survival. Procyanidins have been shown to inhibit this pathway at multiple levels.[4]

Mechanism of Action

Procyanidins are thought to inhibit the canonical NF-κB pathway through the following mechanisms:

-

Inhibition of IκB Kinase (IKK) activity: Procyanidins may directly or indirectly inhibit the activity of IKK, the kinase responsible for phosphorylating the inhibitory protein IκBα.[3]

-

Prevention of IκBα Degradation: By inhibiting IKK, procyanidins prevent the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα.

-

Inhibition of NF-κB Nuclear Translocation: With IκBα remaining bound to the p65/p50 NF-κB dimer in the cytoplasm, the translocation of this transcription factor to the nucleus is blocked.[5]

-

Reduced Transcription of Pro-inflammatory Genes: The absence of nuclear NF-κB leads to a decrease in the transcription of its target genes, which include various pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2, iNOS).[6][7]

Quantitative Data

The following table summarizes quantitative data from studies on B-type procyanidins, which may serve as an estimate for the potential activity of this compound.

| Compound/Extract | Cell Line | Assay | Target | IC50 / % Inhibition | Reference |

| Dimeric Procyanidin B2 | Hodgkin's lymphoma cells | DNA binding assay | NF-κB | 41-48% inhibition at 25 µM | [8] |

| Grape Seed Procyanidin Extract | RAW 264.7 macrophages | Western Blot | p65 nuclear translocation | ~40% inhibition at 65 µg/mL | [5] |

| Grape Seed Procyanidin Extract | Rats fed a high-fat diet | ELISA / RT-PCR | Plasma IL-6, TNF-α | Significant reduction | [6] |

Effects on the MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, leading to inflammation, proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Procyanidins have been shown to modulate the activity of these kinases.[3]

Mechanism of Action

The inhibitory effects of procyanidins on the MAPK pathway are generally characterized by a reduction in the phosphorylation of key kinases:

-

ERK Pathway: Procyanidins can inhibit the phosphorylation of ERK1/2, which is often associated with cell proliferation and inflammation.[3]

-

JNK and p38 Pathways: Procyanidins can suppress the phosphorylation of JNK and p38, kinases that are strongly activated by cellular stress and play a significant role in the production of inflammatory mediators.[3]

Quantitative Data

The table below presents quantitative data on the effects of B-type procyanidins on the MAPK pathway.

| Compound/Extract | Cell Line | Assay | Target | Effect | Reference |

| Procyanidin B2 | Human colonic Caco-2 cells | Western Blot | p-ERK, p-p38 | Increased phosphorylation (in the context of Nrf2 activation) | [9] |

| Cinnamtannin B1 (A-type procyanidin) | Human keratinocytes and monocytes | Western Blot | p-ERK | Downregulation | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Grape-seed procyanidins act as antiinflammatory agents in endotoxin-stimulated RAW 264.7 macrophages by inhibiting NFkB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Grape-seed procyanidins prevent low-grade inflammation by modulating cytokine expression in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of procyanidins on lipid metabolism and inflammation in rats exposed to alcohol and iron - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dimeric procyanidin B2 inhibits constitutively active NF-kappaB in Hodgkin's lymphoma cells independently of the presence of IkappaB mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Procyanidin B2 induces Nrf2 translocation and glutathione S-transferase P1 expression via ERKs and p38-MAPK pathways and protect human colonic cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cinnamtannin B1 | CAS:88082-60-4 | Procyanidins | High Purity | Manufacturer BioCrick [biocrick.com]

The Pharmacokinetic Profile of Procyanidin B8: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B8, a B-type procyanidin dimer composed of (+)-catechin and (-)-epicatechin (B1671481) units, is a naturally occurring flavonoid found in various fruits and plant-based foods. Like other procyanidins, it has garnered significant interest for its potential health benefits, largely attributed to its antioxidant and cell-signaling modulating properties. However, the therapeutic efficacy of Procyanidin B8 is intrinsically linked to its pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and absorption of this compound and related B-type dimers, offering detailed experimental methodologies, quantitative data where available, and insights into the molecular pathways it influences. While specific pharmacokinetic parameters for this compound are not extensively documented in current literature, this guide synthesizes available data on closely related B-type procyanidin dimers to provide a valuable comparative resource for researchers.

Introduction to this compound

Procyanidins are a class of polyphenolic compounds formed from catechin (B1668976) and epicatechin monomers.[1] They are categorized based on the linkage between the flavan-3-ol (B1228485) units. B-type procyanidins, including the B1 through B8 dimers, are characterized by a single C-C bond.[2] this compound specifically consists of a (+)-catechin and a (-)-epicatechin unit linked by a C4–C6 bond.[3] The potential health-promoting effects of procyanidins are a subject of ongoing research, with studies suggesting roles in mitigating oxidative stress and inflammation.[2][4] A critical aspect of harnessing their therapeutic potential lies in understanding their journey through the body.

Pharmacokinetics of B-Type Procyanidin Dimers

The oral bioavailability of procyanidins, particularly dimers and larger oligomers, is generally low.[1][5] Their absorption is limited, and they undergo extensive metabolism in both the small intestine and the colon.[1][5]

Absorption

Procyanidin dimers are absorbed to a greater extent than their larger oligomeric and polymeric counterparts.[1] However, their absorption is still considerably less than that of their constituent monomers, catechin and epicatechin. The primary sites of absorption and metabolism are the small intestine and the colon.[1]

Distribution

Following absorption, procyanidin metabolites are distributed to various tissues. Studies on related procyanidin dimers have shown the presence of metabolites in plasma, liver, and kidney.[6]

Metabolism

Procyanidins that are absorbed in the small intestine undergo phase II metabolism, which includes glucuronidation, sulfation, and methylation.[1] A significant portion of ingested procyanidins reaches the colon intact, where they are catabolized by the gut microbiota into smaller phenolic acids and valerolactones.[5][7][8] These microbial metabolites are then absorbed and may contribute to the systemic effects of procyanidin consumption.[9]

Excretion

The metabolites of procyanidins are primarily excreted in the urine.[10]

Quantitative Pharmacokinetic Data

While specific quantitative pharmacokinetic data for this compound is scarce in the current scientific literature, studies on the closely related B-type dimers, Procyanidin B1 and B2, provide valuable insights into the expected pharmacokinetic profile of these compounds. The following tables summarize the available data for these related dimers.

Table 1: Pharmacokinetics of Procyanidin B1 and its Metabolites

| Compound | Species | Dose | Cmax | Tmax | Reference |

| Procyanidin B1 | Human | 2g GSE | 10.6 ± 2.5 nmol/L | 2 h | [1] |

| Metabolites (unspecified) | Human | - | - | - | [1] |

GSE: Grape Seed Extract

Table 2: Pharmacokinetics of Procyanidin B2 and its Metabolites

| Compound | Species | Dose | Cmax | Tmax | Bioavailability (%) | Reference |

| [14C]Procyanidin B2 (total radioactivity) | Rat | 10.5 mg/kg (oral) | ~6 h | - | 8-11% (from blood) | [1][10] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Oral Gavage)

This protocol outlines a typical procedure for assessing the pharmacokinetics of a procyanidin dimer following oral administration to rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC) of a procyanidin dimer and its metabolites.

Materials:

-

Wistar rats (male, specific weight range, e.g., 200-250g)

-

This compound (or other B-type dimer)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in water)[1]

-

Oral gavage needles (appropriate size for rats)[11]

-

Syringes

-

Blood collection tubes (e.g., containing heparin or EDTA)

-

Metabolic cages for urine and feces collection (optional)[1]

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

-

Dose Preparation: Prepare a homogenous suspension of the procyanidin dimer in the chosen vehicle at the desired concentration.[12] The dose can range from 10.5 mg/kg to 800 mg/kg body weight depending on the study's objectives.[1]

-

Fasting: Fast the rats overnight (e.g., 12 hours) before dosing, with free access to water.

-

Oral Administration: a. Weigh each rat to determine the precise volume of the dosing suspension to be administered. The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.[11] b. Gently restrain the rat.[11] c. Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[12] d. Carefully insert the gavage needle into the esophagus and administer the suspension slowly into the stomach.[11][12]

-

Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1] b. Blood can be collected via methods such as retro-orbital sinus puncture or from the tail vein.[1] c. Immediately place the blood samples into anticoagulant-treated tubes.

-

Plasma Preparation: a. Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Sample Analysis: Analyze the plasma samples for the concentration of the parent procyanidin and its metabolites using a validated analytical method, such as UPLC-MS/MS.[1]

Workflow for In Vivo Pharmacokinetic Study

In Vitro Caco-2 Cell Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (e.g., from ATCC)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, non-essential amino acids, antibiotics)

-

Transwell inserts (e.g., 24-well or 96-well format)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

-

This compound

-

Lucifer yellow (as a marker for monolayer integrity)

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Cell Culture and Seeding: a. Culture Caco-2 cells in appropriate flasks. b. Seed the Caco-2 cells onto the apical side of the Transwell inserts at a specific density. c. Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[13]

-

Monolayer Integrity Test: a. Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.[13] b. Perform a Lucifer yellow permeability assay to confirm the integrity of the cell monolayer.

-

Permeability Assay: a. Wash the Caco-2 monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound (this compound) at a known concentration to the apical (A) or basolateral (B) side of the monolayer. c. Add fresh transport buffer to the receiver compartment (B or A side, respectively). d. Incubate the plates at 37°C with gentle shaking for a specific time period (e.g., 2 hours).[14] e. At the end of the incubation, collect samples from both the donor and receiver compartments.

-

Sample Analysis: a. Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

-

Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation of the compound across the monolayer.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound in the donor compartment.

-

Caco-2 Permeability Assay Workflow

Analytical Method: UPLC-MS/MS for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound and its metabolites in plasma.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase:

-

A: Water with an acid modifier (e.g., 0.1% formic acid)

-

B: Acetonitrile with an acid modifier (e.g., 0.1% formic acid)

-

-

Gradient Elution: A gradient program to separate the analytes.

-

Flow Rate: Optimized for the column dimensions.

-

Column Temperature: Controlled for reproducibility.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for the parent procyanidin and its expected metabolites (e.g., glucuronides, sulfates, methyl-ethers).

Sample Preparation (Solid-Phase Extraction - SPE):

-

Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

-

Loading: Load the plasma sample onto the cartridge.

-

Washing: Wash the cartridge with a weak solvent to remove interferences.

-

Elution: Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for injection into the UPLC-MS/MS system.[3]

Signaling Pathways Modulated by Procyanidins

Procyanidins have been shown to modulate various intracellular signaling pathways, with the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway being a key target.[4] This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Upon exposure to oxidative stress or certain bioactive compounds like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant and detoxification genes.[4] This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[4][15]

Procyanidin-Mediated Activation of the Nrf2/ARE Pathway

Conclusion

This compound, like other B-type procyanidin dimers, exhibits a pharmacokinetic profile characterized by low oral bioavailability and extensive metabolism. While specific quantitative data for this compound remains limited, the available information on related dimers provides a foundational understanding for researchers. The detailed experimental protocols provided in this guide offer a starting point for conducting robust pharmacokinetic and absorption studies. Furthermore, the elucidation of its interaction with key signaling pathways, such as the Nrf2/ARE pathway, underscores the potential molecular mechanisms behind its observed biological activities. Further research is warranted to fully characterize the ADME properties of this compound and to translate its potential health benefits into therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Determination of procyanidins and their metabolites in plasma samples by improved liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proanthocyanidins Activate Nrf2/ARE Signaling Pathway in Intestinal Epithelial Cells by Inhibiting the Ubiquitinated Degradation of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The absorption, distribution, metabolism and excretion of procyanidins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distribution of procyanidins and their metabolites in rat plasma and tissues in relation to ingestion of procyanidin-enriched or procyanidin-rich cocoa creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metabolic Fate of Orally Ingested Proanthocyanidins through the Digestive Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo bioavailability, absorption, excretion, and pharmacokinetics of [14C]procyanidin B2 in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. animalcare.ubc.ca [animalcare.ubc.ca]

- 12. benchchem.com [benchchem.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. enamine.net [enamine.net]

- 15. Proanthocyanidins Antagonize Arsenic-Induced Oxidative Damage and Promote Arsenic Methylation through Activation of the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Procyanidin B8: A Technical Guide on its Potential as a Chemopreventive Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin (B600670) B8, a B-type proanthocyanidin (B93508) dimer, has emerged as a molecule of interest in the field of cancer chemoprevention. As a member of the flavonoid family, widely distributed in various plant-based foods, procyanidin B8 is being investigated for its potential to inhibit, delay, or reverse carcinogenesis. This technical guide provides a comprehensive overview of the current understanding of this compound's chemopreventive properties, including its mechanisms of action, supporting preclinical evidence, and the experimental methodologies used for its evaluation. While research specifically on this compound is still developing, this document draws upon the broader knowledge of B-type procyanidins to present a cohesive picture of its potential and to guide future research endeavors.

Introduction

Procyanidins are a class of polyphenolic compounds, specifically condensed tannins, formed from catechin (B1668976) and epicatechin monomer units.[1] They are categorized based on the linkage between these units, with B-type procyanidins featuring a single C4-C8 or C4-C6 interflavan bond.[1][2] this compound is a dimer consisting of catechin and epicatechin units.[3] The chemopreventive potential of procyanidins, in general, is attributed to their antioxidant, anti-inflammatory, and anti-proliferative activities.[4][5] This guide focuses on the available data for this compound and related B-type dimers to elucidate their potential as chemopreventive agents.

Mechanism of Action

The anticancer effects of procyanidins are multi-faceted, involving the modulation of several key signaling pathways that regulate cell growth, proliferation, and survival. While direct evidence for this compound is limited, studies on closely related B-type procyanidins suggest that its chemopreventive actions are likely mediated through the following mechanisms:

Induction of Apoptosis

Procyanidins have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[5] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is often initiated through the intrinsic (mitochondrial) pathway, characterized by:

-

Modulation of Bcl-2 family proteins: An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to mitochondrial outer membrane permeabilization.[5][6]

-

Caspase activation: The release of cytochrome c from the mitochondria triggers a cascade of caspase activation (e.g., caspase-9 and caspase-3), leading to the execution of apoptosis.[6]

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Procyanidins can intervene in this process by inducing cell cycle arrest, preventing cancer cells from progressing through the phases of cell division.[4][7] This is often achieved by:

-

Downregulation of cyclins and cyclin-dependent kinases (CDKs): Procyanidins have been observed to decrease the expression of key cell cycle regulators like cyclin D1, CDK4, and CDK6, leading to arrest in the G1 phase of the cell cycle.[4][8]

Modulation of Signaling Pathways

Procyanidins can influence critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Procyanidins have been shown to inhibit this pathway, leading to decreased cancer cell growth.[4][9]

-

NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer progression. Procyanidins can suppress NF-κB activation, thereby downregulating the expression of its target genes involved in cell proliferation and survival.[4][5]

Preclinical Evidence

While specific in vivo and in vitro studies on this compound are scarce, a body of evidence for procyanidin-rich extracts and other B-type dimers provides a strong rationale for its investigation.

In Vitro Studies

Studies on various cancer cell lines have demonstrated the anti-proliferative and pro-apoptotic effects of procyanidins.

| Procyanidin Type | Cancer Cell Line | Effect | Quantitative Data | Reference |

| Grape Seed Procyanidin Extract | Human Bladder Cancer (BIU87) | G1 cell cycle arrest, apoptosis | Dose-dependent increase in G1 phase cells | [7] |

| Procyanidin B2 | Human Prostate Cancer (PC3, 22Rv1, C4-2B) | Inhibition of cell growth, induction of apoptosis | - | [10] |

| Procyanidin B2 | Human Epidermoid Carcinoma (A431) | G1 cell cycle arrest | Reduction in CDK-2, -4, and -6 protein levels | [8] |

| Grape Seed Procyanidin Extract | Human Oral Squamous Cell Carcinoma (SCC25) | Decreased cell viability | 72% decrease in cell viability | [4] |

| Procyanidin Fractions | Human Breast Cancer (MCF-7) | Decreased cell viability and proliferation | Effective at 30 µg/mL | [11] |

In Vivo Studies

Animal models have provided further evidence for the chemopreventive potential of procyanidins.

| Procyanidin Type | Animal Model | Cancer Type | Effect | Quantitative Data | Reference |

| Grape Seed Polyphenols | SENCAR Mouse Skin Carcinogenesis Model | Skin Cancer | Inhibition of tumor promotion | 35-60% inhibition of tumor incidence | [12] |

| Procyanidins | A431 Xenograft Model | Skin Cancer | Reduced tumor growth | - | [4] |

| Procyanidins | A549 Xenograft Model | Lung Cancer | Decreased tumor cell proliferation | - | [4] |

| Grape Procyanidins | H22 Xenograft Model | Liver Cancer | Inhibition of tumor angiogenesis | Decreased MVD and VEGF expression | [13][14] |

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of this compound's chemopreventive activity. The following are generalized protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

-

Principle: Measures the metabolic activity of viable cells, which reflects cell proliferation.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound for 24-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.

-

Methodology:

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: Quantifies the DNA content of cells to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[17]

-

Methodology:

-

Treat cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide.

-

Analyze the DNA content by flow cytometry.

-

Western Blot Analysis

-

Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Lyse treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

Challenges and Future Directions

The primary challenge in advancing this compound as a chemopreventive agent is the limited body of research focused specifically on this dimer. Future research should prioritize:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound is essential for conducting definitive in vitro and in vivo studies.[19][20]

-

Bioavailability and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining its effective dosage and delivery mechanisms.

-

Head-to-Head Comparative Studies: Directly comparing the bioactivity of this compound with other procyanidin dimers and oligomers will help to elucidate its specific structure-activity relationship.

-

In Vivo Efficacy: Conducting well-designed animal studies with purified this compound is necessary to validate its chemopreventive effects in a physiological context.

-

Clinical Trials: Should preclinical data prove promising, carefully designed clinical trials will be the ultimate step in evaluating the safety and efficacy of this compound as a chemopreventive agent in humans.

Conclusion

This compound holds promise as a potential chemopreventive agent based on the extensive research on procyanidins and other B-type dimers. Its likely mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways, provide a strong scientific rationale for its further investigation. However, the current lack of specific data on this compound necessitates a focused research effort to isolate, characterize, and evaluate this compound in rigorous preclinical models. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full potential of this compound in cancer prevention.

References

- 1. Proanthocyanidins and Where to Find Them: A Meta-Analytic Approach to Investigate Their Chemistry, Biosynthesis, Distribution, and Effect on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Procyanidins: From Agro-Industrial Waste to Food as Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer Chemopreventive Potential of Procyanidin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-targeted prevention and therapy of cancer by proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proanthocyanidins Should Be a Candidate in the Treatment of Cancer, Cardiovascular Diseases and Lipid Metabolic Disorder | MDPI [mdpi.com]

- 7. Induction of cell cycle arrest and apoptosis by grape seed procyanidin extract in human bladder cancer BIU87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive proanthocyanidins inhibit growth and induce apoptosis in human melanoma cells by decreasing the accumulation of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Procyanidin B2 3,3″-di-O-gallate, a biologically active constituent of grape seed extract, induces apoptosis in human prostate cancer cells via targeting NF-κB, Stat3 and AP1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Procyanidins as antioxidants and tumor cell growth modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-tumor-promoting activity of a polyphenolic fraction isolated from grape seeds in the mouse skin two-stage initiation-promotion protocol and identification of procyanidin B5-3'-gallate as the most effective antioxidant constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of grape procyanidins on tumor angiogenesis in liver cancer xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of Grape Procyanidins on Tumor Angiogenesis in Liver Cancer Xenograft Models [journal.waocp.org]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Role of Procyanidin B8 in Preventing Oxidative Stress: A Technical Guide

Introduction

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of a biological system to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cardiovascular, neurodegenerative, and metabolic disorders.[1][2][3] Procyanidins, a class of polyphenolic compounds found abundantly in fruits, seeds, and bark, are recognized for their potent antioxidant properties.[1][4][5] These compounds exist as oligomers and polymers of catechin (B1668976) and epicatechin units. Among them, the B-type procyanidins, which are dimers linked by a single C4-C8 or C4-C6 bond, have demonstrated significant bioactivity. This guide focuses specifically on Procyanidin (B600670) B8, elucidating its molecular mechanisms in the prevention of oxidative stress, detailing relevant experimental protocols, and presenting quantitative data from key studies.

1. Molecular Mechanisms of Action

Procyanidin B8 and other procyanidins combat oxidative stress through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems via key signaling pathways.

1.1 Direct Radical Scavenging The phenolic structure of procyanidins, rich in hydroxyl groups, enables them to donate hydrogen atoms or electrons to neutralize free radicals such as superoxide (B77818) anions and hydroxyl radicals.[1][6] This direct scavenging activity terminates oxidative chain reactions, thereby preventing damage to vital macromolecules like DNA, lipids, and proteins.[1][3] Studies have demonstrated that procyanidins can effectively inhibit lipid peroxidation, a key indicator of oxidative damage.[1]

1.2 Modulation of Cellular Signaling Pathways Beyond direct scavenging, procyanidins exert a more profound and lasting antioxidant effect by upregulating the body's own defense mechanisms through the modulation of critical signaling pathways.